A Senior Application Scientist's Technical Guide to 3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Properties, Characterization, and Application Insights
A Senior Application Scientist's Technical Guide to 3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Properties, Characterization, and Application Insights
For the discerning researcher and drug development professional, a chemical intermediate is not merely a starting material; it is a cornerstone upon which the success of a synthesis and the viability of a drug candidate are built. 3-(Trifluoroacetamido)pyrrolidine Hydrochloride is one such cornerstone, a versatile chiral building block whose utility is deeply rooted in its distinct physicochemical properties. This guide provides an in-depth exploration of this compound, moving beyond catalog data to offer field-proven insights into its characterization and handling, ensuring its effective integration into your research and development workflows.
The narrative will be structured to first establish the compound's fundamental identity, then delve into its measurable physical properties, provide actionable protocols for its analysis, and conclude with practical guidance on its handling. This structure is designed to mirror the logical progression of a scientist's interaction with a new reagent, from initial assessment to laboratory application.
Core Chemical Identity and Structural Considerations
3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a pyrrolidine derivative distinguished by a trifluoroacetamido group at the 3-position. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] The trifluoroacetamido group significantly modulates the electronic and physical properties of the parent ring, while the hydrochloride salt form enhances stability and aqueous solubility.[2][3]
A critical consideration for any drug development professional is stereochemistry. This compound is chiral, with the stereocenter at the 3-position of the pyrrolidine ring. It is commercially available as a racemic mixture and as individual (R) and (S) enantiomers.[2][4][5] The biological activity of downstream compounds is often dependent on a single enantiomer, making the correct selection and characterization of the stereochemistry paramount.
Caption: Chemical structures of the (R) and (S) enantiomers.
Physicochemical Properties: A Comparative Overview
The physical properties of a compound dictate its handling, formulation, and reactivity. The data below has been synthesized from multiple authoritative sources to provide a comprehensive overview. Note that slight variations in reported values, particularly for melting points, can occur due to analytical methods and purity levels.
| Property | (Racemic Mixture) | (3R)-(+)-Enantiomer | (3S)-(-)-Enantiomer |
| CAS Number | 84424-06-6[5][][7] | 141043-16-5[3][4][8] | 132883-43-3[2] |
| Molecular Formula | C₆H₉F₃N₂O·HCl[2][4] | C₆H₉F₃N₂O·HCl[2][4] | C₆H₉F₃N₂O·HCl[2][4] |
| Molecular Weight | 218.60 g/mol [] | 218.6 g/mol [4][9] | 218.6 g/mol [2] |
| Appearance | White to light orange powder/crystal | White to off-white crystalline powder[4][8] | White to off-white crystalline powder[2] |
| Melting Point | 194 °C or 235 °C[5] | 235 °C[4][8][9] | 232 - 236 °C[2] |
| Solubility | Soluble in polar solvents; water soluble[3] | Soluble in polar solvents; "almost transparency" in water[3][8] | Enhances solubility in various solvents[2] |
| Optical Rotation | Not Applicable | [α]20/D = +25° to +28° (c=1 in H₂O)[4] | [α]20/D = -25° to -29° (c=1 in H₂O)[2] |
| Storage Conditions | Room Temperature; Hygroscopic | Room Temperature[4][8][9] | Room Temperature[2] |
Expert Insights on Key Properties:
-
Melting Point: The high melting point across all forms is characteristic of a stable, crystalline salt. The discrepancy in the racemic melting point highlights the importance of internal verification of physical constants. The enantiomers exhibit consistent and sharp melting points, indicative of high purity.
-
Solubility: The presence of the pyrrolidine nitrogen (protonated in the hydrochloride salt form) and the amide group confers significant polarity. The trifluoroacetamido group further enhances this polarity and potential for hydrogen bonding, making the compound readily soluble in water and other polar solvents like methanol or DMSO.[3] This is a significant advantage for use in a wide range of reaction conditions and for preparing stock solutions for biological assays.
-
Hygroscopicity: One supplier notes the compound is hygroscopic, a common trait for amine hydrochloride salts. This necessitates storage in a desiccator or under an inert atmosphere to prevent water absorption, which could affect weighing accuracy and potentially impact reaction stoichiometry.
Analytical Characterization: Self-Validating Protocols
Trust in a starting material is paramount. A researcher should not simply rely on the supplier's Certificate of Analysis but should have protocols to independently verify the identity, purity, and key properties of the compound.
Workflow for Incoming Reagent Verification
The following diagram outlines a logical workflow for the quality control of a newly received batch of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride.
Caption: A typical quality control workflow for reagent verification.
Protocol 1: Purity Determination by Argentometric Titration
Causality: The compound is a hydrochloride salt. This protocol leverages the stoichiometric reaction between the chloride ion (Cl⁻) and silver ions (Ag⁺) to form an insoluble precipitate (AgCl). The endpoint, detected by an indicator or potentiometrically, allows for a precise calculation of the chloride content, which directly correlates to the purity of the hydrochloride salt.
Methodology:
-
Preparation: Accurately weigh approximately 150-200 mg of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve the sample in 50 mL of deionized water. Add 1 mL of 2% potassium chromate solution as an indicator.
-
Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution. Swirl the flask constantly.
-
Endpoint: The endpoint is reached upon the first appearance of a persistent reddish-brown precipitate (silver chromate), which forms after all chloride ions have precipitated as white silver chloride.
-
Calculation:
-
Purity (%) = (V × N × MW) / (W × 10)
-
Where:
-
V = Volume of AgNO₃ solution used (mL)
-
N = Normality of the AgNO₃ solution
-
MW = Molecular Weight of the compound (218.60 g/mol )
-
W = Weight of the sample (mg)
-
-
Trustworthiness: This is a standard, pharmacopeia-recognized method for the assay of hydrochloride salts. Its accuracy is dependent on the precise standardization of the silver nitrate titrant and careful observation of the endpoint.
Protocol 2: Chiral Identity and Purity via Polarimetry
Causality: Chiral molecules rotate the plane of plane-polarized light. The direction (+ or -) and magnitude of this rotation are unique physical properties of the enantiomers under specific conditions (concentration, solvent, temperature, wavelength). This protocol verifies which enantiomer is present and provides an initial assessment of its enantiomeric purity.
Methodology:
-
Solution Preparation: Accurately prepare a solution of the compound in deionized water at a concentration (c) of exactly 1 g/100 mL (1%). Ensure complete dissolution.
-
Instrument Setup: Calibrate the polarimeter using a blank (deionized water). Set the wavelength to the sodium D-line (589 nm) and maintain a constant temperature, typically 20°C.
-
Measurement: Fill a 1 dm sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
-
Observation: Measure the observed rotation (α). Perform at least three separate readings and calculate the average.
-
Calculation of Specific Rotation:
-
[α] = α / (l × c)
-
Where:
-
[α] = Specific rotation
-
α = Observed rotation
-
l = Path length of the cell (dm)
-
c = Concentration (g/mL)
-
-
-
Verification: Compare the calculated specific rotation to the expected range (e.g., +25° to +28° for the R-enantiomer).[4] A value significantly outside this range may indicate contamination or the presence of the wrong enantiomer.
Applications in Drug Discovery
The value of this building block lies in the strategic combination of its structural features. The pyrrolidine nitrogen can act as a nucleophile or a base, while the secondary amide provides a hydrogen bond donor/acceptor site. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability and binding affinity. These features make it a valuable intermediate for synthesizing compounds targeting a range of biological systems, with specific utility noted in the development of therapeutics for neurological disorders.[2][4]
References
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][10]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE | 84424-06-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE CAS#: 141043-16-5 [m.chemicalbook.com]
- 9. 141043-16-5 CAS MSDS ((3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
